1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Systematic Nomenclature and Structural Elucidation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound's name reflects its hierarchical structural organization, with the 1H-1,2,3-triazole-4-carboxylic acid serving as the parent framework and the (1-ethylpyrrolidin-3-yl)methyl substituent attached at the nitrogen-1 position of the triazole ring. The Simplified Molecular Input Line Entry System representation O=C(C1=CN(CC2CN(CC)CC2)N=N1)O provides a complete structural description, indicating the presence of the carboxylic acid functionality at the 4-position of the triazole ring and the ethyl-substituted pyrrolidine moiety connected via a methylene linker.
The structural elucidation reveals several key architectural features that contribute to the compound's chemical and biological properties. The 1,2,3-triazole ring system adopts a planar configuration, with the carboxylic acid group positioned to allow for hydrogen bonding interactions. The pyrrolidine ring, characterized by its puckered conformation, provides three-dimensional spatial diversity that can influence molecular recognition processes. The methylene bridge between the triazole and pyrrolidine systems allows for conformational flexibility while maintaining structural integrity.
Comparative analysis with related compounds demonstrates the significance of this specific structural arrangement. The compound 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, which lacks the methylene linker and ethyl substitution, has a molecular weight of 182.18 daltons and exhibits different physicochemical properties. Similarly, the ethyl ester derivative ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, with molecular weight 210.23 daltons, represents a protected form of the carboxylic acid functionality.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C10H16N4O2 | 224.26 | Methylene linker, ethyl-substituted pyrrolidine |
| 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | C7H10N4O2 | 182.18 | Direct attachment, unsubstituted pyrrolidine |
| Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate | C9H14N4O2 | 210.23 | Ethyl ester, direct attachment |
Positional Isomerism in Triazole-Pyrrolidine Hybrid Systems
Positional isomerism in triazole-pyrrolidine hybrid systems represents a critical factor in determining biological activity and physicochemical properties. The 1,2,3-triazole framework offers multiple attachment points for substituents, with the 1- and 4-positions being most commonly utilized for synthetic accessibility and biological activity. The compound under investigation exemplifies the 1,4-substitution pattern, where the pyrrolidine-containing substituent occupies the 1-position and the carboxylic acid functionality is located at the 4-position.
Research has demonstrated that the specific positioning of substituents on the triazole ring significantly impacts molecular properties. The 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid represents a simpler analog where direct ethyl substitution at the 1-position yields a molecular weight of 141.13 daltons. This compound serves as a valuable reference for understanding the contributions of the pyrrolidine-methylene substituent to the overall molecular properties of the target compound.
The pyrrolidine component introduces additional positional considerations, particularly regarding the attachment point to the methylene linker. The 3-position attachment in the target compound provides optimal spatial orientation for potential biological interactions. Alternative attachment positions, such as the 2-position seen in compounds like 1-((1-ethylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, result in different conformational preferences and biological profiles.
Comparative studies of 1,2,3-triazole versus 1,2,4-triazole isomers reveal fundamental differences in electronic properties and biological activity. The compound 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid, with its distinct nitrogen arrangement, exhibits different hydrogen bonding patterns and molecular recognition capabilities compared to its 1,2,3-triazole counterpart. These differences underscore the importance of precise positional control in heterocyclic hybrid design.
| Triazole Type | Nitrogen Positions | Electronic Properties | Biological Implications |
|---|---|---|---|
| 1,2,3-Triazole | Adjacent nitrogens | Enhanced dipole moment | Improved solubility, hydrogen bonding |
| 1,2,4-Triazole | Separated nitrogens | Distributed electron density | Different receptor interactions |
Historical Context of Heterocyclic Hybrid Molecule Development
The development of heterocyclic hybrid molecules has evolved significantly over the past several decades, with triazole-pyrrolidine combinations representing a relatively recent advancement in medicinal chemistry. The historical context of these compounds traces back to the recognition of individual heterocyclic systems as privileged scaffolds in drug discovery. Pyrrolidine derivatives gained prominence in pharmaceutical research due to their ability to provide three-dimensional diversity and their presence in numerous bioactive natural products and synthetic drugs.
The emergence of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, revolutionized the synthesis of 1,2,3-triazole derivatives and enabled the efficient construction of triazole-containing hybrid molecules. Research documented in the literature demonstrates the application of these methodologies to produce triazole derivatives with high efficiency and selectivity. The reaction conditions typically involve copper catalysts, ascorbic acid as a reducing agent, and aqueous media, providing environmentally friendly synthetic routes.
Historical analysis reveals that the combination of triazole and pyrrolidine scaffolds emerged from structure-activity relationship studies aimed at optimizing both pharmacokinetic and pharmacodynamic properties. The five-membered pyrrolidine ring has been extensively utilized by medicinal chemists to obtain compounds for treating various human diseases, with its versatility stemming from the unrestricted conformation of the ring system. The spatial characteristics of pyrrolidine derivatives significantly influence biological activities, with specific conformational preferences leading to enhanced selectivity and potency against target proteins.
The systematic development of triazole-pyrrolidine hybrids has been facilitated by advances in synthetic methodology, particularly in the area of 1,3-dipolar cycloadditions. These reactions enable the stereoselective construction of pyrrolidine rings with defined substitution patterns, allowing for precise control over molecular architecture. The integration of these synthetic approaches with triazole chemistry has resulted in the creation of sophisticated hybrid molecules like this compound.
Contemporary research in heterocyclic hybrid development continues to explore new combinations and modifications of established scaffolds. The synthesis of novel amides and amines derivatives using triazole-pyrrolidine precursors demonstrates the ongoing evolution of this field. Studies have reported the preparation of libraries containing multiple N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings, highlighting the continued interest in these hybrid systems.
| Historical Period | Key Development | Synthetic Innovation | Impact on Hybrid Design |
|---|---|---|---|
| 1990s-2000s | Click chemistry emergence | Copper-catalyzed cycloaddition | Efficient triazole synthesis |
| 2000s-2010s | Pyrrolidine scaffold optimization | 1,3-Dipolar cycloadditions | Stereochemical control |
| 2010s-Present | Hybrid molecule integration | Multi-component reactions | Complex architecture access |
Properties
IUPAC Name |
1-[(1-ethylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-4-3-8(5-13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKKQJPMNYTXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various pharmacological applications, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates a complex arrangement that contributes to its biological interactions. The presence of the triazole ring is crucial for its activity, as it facilitates interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For instance, it may act as an inhibitor of kinases, which are critical in signaling pathways related to cancer progression and other diseases .
- Antimicrobial Activity : Similar triazole derivatives have demonstrated significant antimicrobial effects against various pathogens. This compound may exhibit similar properties due to structural similarities with known antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | Various kinases | < 10 | |
| Antimicrobial | Bacterial strains | 5 - 20 | |
| Anticancer | Cancer cell lines | 15 - 30 | |
| Anti-inflammatory | Cellular inflammation | < 50 |
Case Studies
Several studies have explored the efficacy of triazole derivatives in clinical and preclinical settings:
- Study on Anticancer Activity : A recent study demonstrated that a related triazole derivative effectively inhibited the proliferation of several cancer cell lines. The mechanism involved the modulation of apoptotic pathways leading to increased cell death .
- Antimicrobial Efficacy : In vitro tests showed that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Kinase Inhibition Research : Research highlighted that this class of compounds could serve as potent inhibitors for specific kinases involved in cancer signaling pathways. The lead compound demonstrated an IC50 value lower than 10 µM against multiple targets .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial properties. The incorporation of the pyrrolidine moiety enhances the biological activity against various pathogens. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been linked to the inhibition of cancer cell proliferation. A study demonstrated that modifications to the triazole ring could lead to compounds with enhanced cytotoxicity against specific cancer cell lines. This is particularly relevant in developing targeted cancer therapies .
Drug Metabolism Regulation
1H-1,2,3-triazoles are known to interact with various biological receptors. The compound's ability to modulate the Pregnane X Receptor (PXR), a key regulator of drug metabolism, suggests its potential in altering pharmacokinetic profiles of drugs. This property could be beneficial in reducing adverse drug reactions and improving therapeutic efficacy .
Data Tables
Case Studies
Case Study 1: Antimicrobial Testing
In a recent study, a series of 1H-1,2,3-triazole derivatives were synthesized and tested for their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents.
Case Study 2: Anticancer Activity
A research group synthesized several analogs of 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The study found that one derivative led to a significant reduction in cell viability compared to untreated controls, highlighting its potential as a lead compound in anticancer drug development.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole core in this compound enables participation in 1,3-dipolar cycloaddition reactions. While the compound itself is a product of click chemistry, derivatives can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
-
Reaction with terminal alkynes yields 1,4-disubstituted triazole derivatives under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in tert-butanol or water .
-
Regioselectivity : Copper catalysis ensures exclusive 1,4-regioselectivity, critical for medicinal chemistry applications .
| Reaction Type | Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|
| CuAAC | Room temperature, tert-butanol | CuSO₄, sodium ascorbate | 70–95% |
Functional Group Transformations
The carboxylic acid group at the 4-position undergoes typical acid-derived reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to form esters.
-
Amide Formation : Coupling with amines using EDC/HOBt or DCC produces amides, relevant for prodrug development .
Example :
Oxidation and Reduction
-
Oxidation : The pyrrolidine nitrogen can undergo oxidation with H₂O₂ or mCPBA to form N-oxide derivatives, altering electronic properties .
-
Reduction : The triazole ring remains stable under hydrogenation (H₂/Pd-C), but the ethylpyrrolidine side chain may reduce selectively.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| N-Oxidation | mCPBA in DCM | N-Oxide derivative | Enhanced solubility |
| Ester hydrolysis | NaOH/H₂O | Free carboxylic acid | Bioconjugation |
Substitution Reactions
-
N-Alkylation : The pyrrolidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic conditions (NaH/THF) to form quaternary ammonium salts .
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Carboxylic Acid Activation : Conversion to acyl chlorides (SOCl₂) enables nucleophilic substitution with amines or alcohols.
Case Study :
-
Reaction with 3-fluorobenzyl bromide under NaH/THF yielded a substituted derivative with enhanced bioactivity .
Metal-Catalyzed Cross-Couplings
The triazole ring participates in palladium-catalyzed reactions:
-
Suzuki-Miyaura Coupling : Boronic acids react at the 5-position of the triazole under Pd(PPh₃)₄ catalysis .
-
Heck Reaction : Alkenes couple via C–H activation, expanding conjugation for materials science applications .
Example :
Biological Interactions
-
Enzyme Inhibition : The triazole-carboxylic acid motif binds to enzyme active sites via hydrogen bonding (e.g., cytochrome P450 inhibition) .
-
Receptor Modulation : Derivatives interact with G-protein-coupled receptors (GPCRs) through π-π stacking and ionic interactions .
Stability and Reactivity
Comparison with Similar Compounds
Pyrrolidine/Piperidine-Modified Analogs
Key Insights :
Aromatic and Heterocyclic Analogs
Key Insights :
- Aromatic vs. Aliphatic Substituents: The aminophenyl analog’s antibacterial activity highlights the role of aromaticity in target recognition, whereas the target compound’s aliphatic pyrrolidine may favor different targets (e.g., GPCRs) .
- Heterocyclic Modifications : Thiazole-containing analogs exhibit zwitterionic behavior, improving solubility and interaction with charged residues in enzymes .
Tautomerism and Reactivity
- 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids : and describe tautomeric equilibria between open-chain and cyclic hemiacetal forms (e.g., 20% cyclic form in 1-(4-ethoxyphenyl)-5-formyl analog). The target compound lacks a formyl group, avoiding tautomerism and stabilizing the carboxylic acid form for consistent reactivity .
Preparation Methods
One-Step Synthesis via Azide and β-Ketoester Reaction
A notable method involves the one-step synthesis of 1,2,3-triazole carboxylic acids by reacting an organic azide with a β-ketoester in the presence of a base. This approach, disclosed in patent US6642390B2, allows the formation of 3H-triazole-4-carboxylic acids efficiently and safely on a large scale.
- Key Reaction : Treatment of an azide (which can be aliphatic or aromatic) with a β-ketoester under basic conditions.
- Advantages :
- Single-step process
- Large-scale applicability
- Avoids multi-step hazardous intermediates
- Mechanism Insight : The azide reacts with the ketoester to form the triazole ring with the carboxylic acid functionality at the 4-position.
- Industrial Relevance : This method is suitable for synthesizing various triazole carboxylic acids, including those with complex substituents such as (1-ethylpyrrolidin-3-yl)methyl groups.
| Parameter | Details |
|---|---|
| Starting materials | Organic azide, β-ketoester |
| Catalyst/Base | Base (unspecified, typically alkali) |
| Reaction conditions | Mild, one-step |
| Yield | High (not explicitly stated) |
| Safety | Improved over multi-step methods |
This method provides a foundation for synthesizing 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid by selecting the appropriate azide precursor corresponding to the (1-ethylpyrrolidin-3-yl)methyl substituent.
Multi-Step Industrial Preparation Using Halogenated Triazole Intermediates and Grignard Reagents
Patent US20180029999A1 describes a high-efficiency industrial preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted for the target compound with the (1-ethylpyrrolidin-3-yl)methyl substituent.
-
- Starting Material : 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II).
- Reaction with Grignard Reagent : The dibromo compound II is dissolved in a mixture of tetrahydrofuran (THF) and methyl tetrahydrofuran (METHF), cooled to −78°C to 0°C, and treated with isopropylmagnesium chloride (Grignard reagent) at a molar ratio of 1:0.8–1.5.
- Workup : Acidification with hydrochloric acid, organic extraction, drying, and concentration.
- Crystallization and Filtration : Cooling to −5°C to 5°C yields 1-substituted-4-bromo-1H-1,2,3-triazole (compound III).
- Selective Methylation and Purification : Methyl iodide selectively methylates the 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid impurity without affecting the target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid, allowing separation and purification.
| Reactants | Molar Ratio Range |
|---|---|
| Compound II : Low alcohol (C1-C4) | 1 : 0.8 – 1.2 |
| Compound II : Isopropylmagnesium chloride | 1 : 0.8 – 1.5 |
| Compound II : Carbon dioxide | 1 : 1 – 10 |
| Compound II : Hydrochloric acid | 1 : 1 – 20 |
-
- High yield and purity
- Suitable for industrial scale
- Avoids expensive and hazardous raw materials like propiolic acid ethyl ester and sodium azide
- Simple operation with good environmental profile
Notes :
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Industrial Suitability |
|---|---|---|---|---|---|
| One-step azide + β-ketoester | Organic azide, β-ketoester | Base, mild conditions | Simple, large scale, safe | Requires azide synthesis | High |
| Halogenated triazole + Grignard | 1-substituted-4,5-dibromo-triazole | Isopropylmagnesium chloride, acid, methyl iodide | High yield, selective purification | Requires low temperature control | Very high |
| Ring-closing + esterification | Monomethyl oxalyl chloride, thiosemicarbazide | Alkaline medium, acetic acid-H2O2, methanol | Safe, cheap, avoids explosive steps | Specific to 1,2,4-triazoles | High for related compounds |
Research Findings and Notes
- The one-step synthesis method is well-documented for producing 1,2,3-triazole-4-carboxylic acids efficiently and safely, making it a preferred route for initial compound libraries and pilot scale synthesis.
- The multi-step Grignard-based method offers enhanced control, purity, and scalability, addressing challenges of raw material cost and safety, thus preferred for industrial production of 1-substituted triazole carboxylic acids, including the target compound.
- Selective methylation and crystallization steps are crucial for separating regioisomeric impurities, improving the final product quality.
- Avoidance of hazardous reagents like sodium azide and propiolic acid derivatives is a significant improvement in industrial processes.
- The methods emphasize environmentally friendly and safe operations, aligning with modern green chemistry principles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Start with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Introduce the ethylpyrrolidine moiety via alkylation or reductive amination. Optimize solvent polarity (e.g., DMF or THF) and temperature (50–80°C) to improve yield. Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield improvements (e.g., 60% to 75%) can be achieved by adjusting stoichiometry or using microwave-assisted synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. Key signals: triazole protons (~7.5–8.5 ppm), pyrrolidine methylene protons (2.5–3.5 ppm), and carboxylic acid protons (broad, ~12 ppm) .
- IR : Identify carboxylic acid C=O stretch (~1700 cm) and triazole ring vibrations (~1450–1600 cm) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H] peaks. Confirm molecular weight (e.g., ~253 g/mol) and fragmentation patterns .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Methodology : Prepare sodium or potassium salts by treating the carboxylic acid with equimolar NaOH/KOH in methanol. Alternatively, use DMSO as a co-solvent (<5% v/v) to enhance solubility. Validate stability via HPLC over 24 hours at 37°C .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity for target proteins (e.g., enzymes or receptors)?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
- Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns).
- Compare with experimental IC values from enzyme inhibition assays (e.g., fluorescence-based kinetics) to resolve discrepancies between predicted and observed activity .
Q. How can contradictory data in biological activity (e.g., varying IC across studies) be systematically analyzed?
- Methodology :
- Conduct meta-analysis of published datasets, adjusting for variables like assay type (cell-free vs. cellular), pH, and buffer composition.
- Use multivariate regression to identify confounding factors (e.g., solvent effects, protein batch variability).
- Validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .
Q. What strategies optimize regioselectivity during triazole functionalization?
- Methodology :
- Screen directing groups (e.g., pyridyl or ester moieties) to favor C4/C5 substitution.
- Apply transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at specific positions.
- Monitor regioselectivity via -NMR coupling constants or X-ray crystallography .
Methodological and Analytical Challenges
Q. How can intramolecular hydrogen bonding and conformational dynamics be experimentally validated?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to identify H-bonding (e.g., N–H⋯O=C distances <2.5 Å).
- VT-NMR : Analyze temperature-dependent chemical shifts to detect rotameric equilibria.
- DFT Calculations : Compare optimized geometries with experimental data to confirm stability of conformers .
Q. What experimental designs mitigate side reactions during large-scale synthesis?
- Methodology :
- Use Design of Experiments (DoE) to test variables: catalyst loading (0.5–5 mol%), temperature (50–100°C), and reaction time (2–24 h).
- Implement inline IR or Raman spectroscopy for real-time monitoring.
- Optimize workup procedures (e.g., aqueous extraction vs. distillation) to remove byproducts like unreacted azides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
